
N-(1-cyano-1-cyclopropylethyl)-2-(diethylamino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1-cyclopropylethyl)-2-(diethylamino)acetamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It is a promising anticancer agent that has shown efficacy in preclinical models of various cancers, including lymphoma, leukemia, and solid tumors.
Mécanisme D'action
N-(1-cyano-1-cyclopropylethyl)-2-(diethylamino)acetamide selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of the transcription initiation factor SL1. This leads to the downregulation of ribosomal RNA synthesis and subsequent cell death in cancer cells. This compound has been shown to induce DNA damage and activate the p53 pathway, which plays a critical role in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in preclinical models of various cancers, including lymphoma, leukemia, and solid tumors.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyano-1-cyclopropylethyl)-2-(diethylamino)acetamide is a potent and selective inhibitor of RNA polymerase I transcription, making it a valuable tool for studying the role of ribosomal RNA synthesis in cancer cells. However, it has been shown to have off-target effects on other RNA polymerases, which may limit its usefulness in certain experimental settings. In addition, this compound has poor solubility and bioavailability, which may affect its efficacy in vivo.
Orientations Futures
There are several potential future directions for the development of N-(1-cyano-1-cyclopropylethyl)-2-(diethylamino)acetamide as an anticancer agent. One area of research is the identification of biomarkers that can predict response to this compound treatment. Another area of research is the development of combination therapies that can enhance the efficacy of this compound. Finally, there is a need for the development of more potent and selective inhibitors of RNA polymerase I transcription that can overcome the limitations of this compound.
Méthodes De Synthèse
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-(diethylamino)acetamide involves a series of chemical reactions starting with the reaction of cyclopropylamine with ethyl cyanoacetate to form N-(1-cyano-1-cyclopropylethyl)glycine ethyl ester. The ester is then converted to the corresponding amide by reaction with diethylamine. The final step involves the reaction of the amide with phosphoryl chloride to yield this compound.
Applications De Recherche Scientifique
N-(1-cyano-1-cyclopropylethyl)-2-(diethylamino)acetamide has been extensively studied for its anticancer properties. It has been shown to selectively inhibit RNA polymerase I transcription, leading to the downregulation of ribosomal RNA synthesis and subsequent cell death in cancer cells. This compound has been tested in preclinical models of various cancers, including lymphoma, leukemia, and solid tumors, and has shown promising results.
Propriétés
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(diethylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-4-15(5-2)8-11(16)14-12(3,9-13)10-6-7-10/h10H,4-8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGQFOOLZUXTAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC(C)(C#N)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

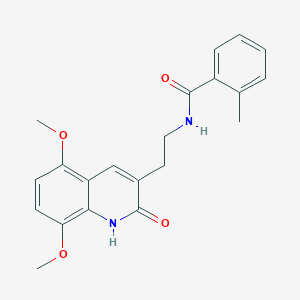
![1',6'-dimethyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3016300.png)
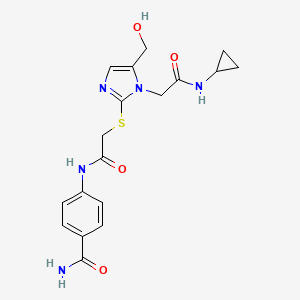

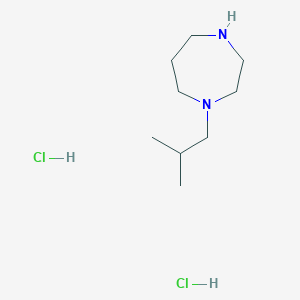


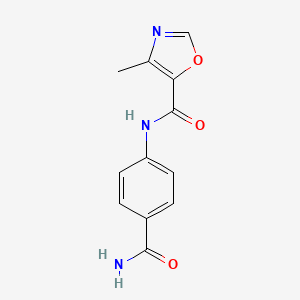
![1-Benzothiophen-2-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B3016310.png)
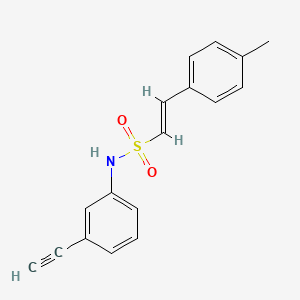
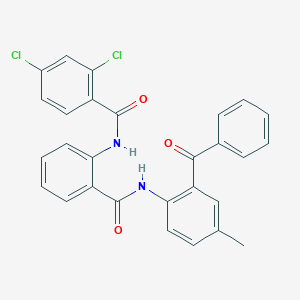
![6-ethyl-1,3-dimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016316.png)
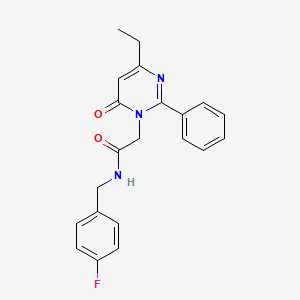
![5-[1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B3016319.png)